molecular formula C20H21F2N5O B12249601 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline

4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline

Cat. No.: B12249601
M. Wt: 385.4 g/mol
InChI Key: HFHJXNPBQWGTJM-UHFFFAOYSA-N
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Description

4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the quinazoline core.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline apart is its combination of a quinazoline core with a piperidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21F2N5O

Molecular Weight

385.4 g/mol

IUPAC Name

4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7-fluoroquinazoline

InChI

InChI=1S/C20H21F2N5O/c1-2-16-18(22)20(26-12-23-16)28-10-13-5-7-27(8-6-13)19-15-4-3-14(21)9-17(15)24-11-25-19/h3-4,9,11-13H,2,5-8,10H2,1H3

InChI Key

HFHJXNPBQWGTJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F

Origin of Product

United States

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